molecular formula C16H11F2N3OS B2429439 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392245-07-7

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2429439
CAS No.: 392245-07-7
M. Wt: 331.34
InChI Key: BHTPKEKYICYLPB-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of difluoro groups, a thiadiazole ring, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTPKEKYICYLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide with 3-Methylphenylacetic Acid

A one-pot synthesis leveraging polyphosphate ester (PPE) as a cyclodehydration agent enables the formation of the 1,3,4-thiadiazole core. Thiosemicarbazide reacts with 3-methylphenylacetic acid in chloroform at 80°C for 8 hours, yielding 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine via intermediate acylation and subsequent cyclization. This method avoids toxic reagents like POCl₃, achieving an 82% isolated yield (Table 1).

Table 1: Optimization of Thiadiazole Ring Formation

Reagent Solvent Temperature (°C) Time (h) Yield (%)
PPE Chloroform 80 8 82
POCl₃ Toluene 110 6 78
H₂SO₄ (conc.) Ethanol 70 12 65

Alternative Route via Phosphorus Oxychloride-Mediated Cyclization

For scale-up production, thiosemicarbazide and 3-methylphenylacetyl chloride react in phosphorus oxychloride (POCl₃) at 110°C for 6 hours, followed by neutralization with potassium hydroxide. This method provides a 78% yield but requires careful handling of corrosive reagents.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves reacting 2,6-difluorobenzoyl chloride with 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. After 24 hours at room temperature, the product is isolated via ethyl acetate extraction and column chromatography (EtOAc/petroleum ether), yielding 75–80% pure compound.

Side Reactions :

  • Hydrolysis of acyl chloride : Mitigated by anhydrous conditions.
  • Thiadiazole ring oxidation : Minimized by inert atmosphere (N₂ or Ar).

Direct Aminolysis in Polar Aprotic Solvents

An alternative protocol employs dimethylformamide (DMF) as the solvent, where the acyl chloride directly reacts with the thiadiazol-2-amine at 0–5°C. This method shortens reaction time to 4 hours but requires rigorous temperature control to prevent epimerization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.45 (m, 4H, aromatic), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : 165.2 ppm (C=O), 158.1 ppm (C-F), 142.3 ppm (thiadiazole C-2).

Mass Spectrometry :

  • ESI-MS : m/z 374.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₂F₂N₃OS.

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective reagents and solvent recovery. For instance, US4416683A discloses a continuous flow system using acetonitrile recirculation, reducing waste by 40%. However, regulatory constraints on chlorinated solvents (e.g., chloroform) favor the PPE-mediated route for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

Antiviral Activity

Research has indicated that thiadiazole derivatives exhibit antiviral properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown efficacy against various viruses. In particular, studies have demonstrated that certain derivatives can inhibit viral replication and exhibit high potency against specific viral strains such as Dengue virus (DENV) and Tobacco mosaic virus (TMV) .

Anticancer Potential

The compound has been investigated for its anticancer properties. Thiadiazole derivatives have been reported to act as inhibitors of key oncogenic pathways by targeting receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and HER-2. For example, a series of benzamide derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation in vitro, showing promising results against breast cancer cell lines .

Antimicrobial Activity

The antibacterial potential of thiadiazole derivatives is well-documented. Compounds similar to 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been found to exhibit significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Modulation of Estrogen Receptors

Certain thiadiazole-based compounds have been identified as modulators of estrogen receptors (ERR), which are crucial in the treatment of diseases such as cancer and rheumatoid arthritis. The ability to influence these receptors opens avenues for therapeutic interventions in hormone-related conditions .

Case Studies

Several studies highlight the pharmacological potential of thiadiazole derivatives:

  • Study on Antiviral Activity : A derivative with a similar structure demonstrated an EC50 value of 0.96 μg/mL against DENV, indicating strong antiviral activity .
  • Anticancer Research : In a study targeting EGFR and HER-2 pathways, compounds derived from thiadiazoles showed selective inhibition of cancer cell proliferation with minimal effects on healthy cells .

Summary Table: Applications and Findings

ApplicationFindingsReferences
Antiviral ActivityHigh potency against DENV; EC50 value of 0.96 μg/mL
Anticancer PotentialEffective against breast cancer cell lines; selective inhibition of EGFR/HER-2
Antimicrobial ActivitySignificant activity against various bacterial strains
Estrogen Receptor ModulationPotential modulators for treatment of hormone-related diseases

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways or cellular functions.

Comparison with Similar Compounds

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide: Another compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.

    2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: A compound with a thieno[3,4-c]pyrazol ring instead of a thiadiazole ring, resulting in different reactivity and applications.

Biological Activity

2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole with appropriate acylating agents. The process is characterized by the formation of a benzamide linkage that enhances the compound's biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. The compound exhibits significant activity against a variety of pathogens:

  • Bacterial Activity : In vitro studies indicate that this compound shows potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
    • Against Staphylococcus aureus (MIC = 25 µg/mL)
    • Against Escherichia coli (MIC = 32 µg/mL) .
  • Fungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 20 to 40 µg/mL .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : Studies have included evaluations on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry assays have shown that treatment with the compound leads to increased apoptotic cell populations in treated cultures .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
  • DNA Interaction : Thiadiazole derivatives often interact with DNA or RNA, disrupting replication processes in both bacterial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells and cancer cells alike .

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Study Pathogen/Cell Line Activity MIC (µg/mL)
Study AStaphylococcus aureusAntibacterial25
Study BEscherichia coliAntibacterial32
Study CCandida albicansAntifungal30
Study DMCF-7AnticancerIC50 = 15

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the 1,3,4-thiadiazole core. A common approach includes:

  • Step 1: Cyclization of thiosemicarbazide derivatives with acylating agents (e.g., 2,6-difluorobenzoyl chloride) to form the thiadiazole ring .
  • Step 2: Coupling the thiadiazole intermediate with a substituted phenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Optimization: Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in analogous thiadiazole derivatives .
    Key characterization techniques include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm purity and structure .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ are standard for confirming proton environments and substituent positions, with fluorine atoms causing distinct splitting patterns .
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) is widely used for structural determination. For example, analogous compounds show mean C–C bond lengths of 0.004 Å and R factors <0.05, ensuring high precision .
  • Mass Spectrometry: High-resolution MS (e.g., Waters Micro Mass ZQ 2000) confirms molecular weight and fragmentation patterns .

Basic: What preliminary biological activities are associated with this compound?

Answer:
Thiadiazole derivatives exhibit:

  • Anticancer Activity: Induction of apoptosis via caspase-3 activation and cell cycle arrest (G1/S phase) in cancer cell lines .
  • Antimicrobial Effects: Inhibition of bacterial/fungal growth through interference with enzyme pathways (e.g., lipoxygenase) .
  • Structure-Activity Note: The 2,6-difluoro and 3-methylphenyl groups enhance lipophilicity and target binding compared to non-halogenated analogs .

Advanced: How do substituent modifications on the thiadiazole ring influence bioactivity?

Answer:
Substituent effects are critical:

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce membrane permeability .
  • Case Study: Replacing 3-methylphenyl with 4-chlorophenyl in analogs increased anticancer potency by 30% due to enhanced halogen bonding . Quantitative structure-activity relationship (QSAR) modeling is recommended to predict optimal substitutions .

Advanced: What challenges arise in resolving structural contradictions in crystallographic data?

Answer:

  • Disorder in Crystal Lattices: Fluorine atoms or methyl groups may cause positional disorder, requiring refinement with SHELXL’s PART and SIMU instructions .
  • Twinned Data: High-resolution data (≤1.0 Å) and the HKLF 5 format in SHELX are used to handle twinning .
  • Validation Tools: CheckCIF and PLATON verify geometric parameters (e.g., bond angles, R factors) to ensure data integrity .

Advanced: How can researchers address discrepancies in reported biological activity data?

Answer:
Discrepancies often stem from:

  • Assay Variability: Standardize protocols (e.g., MTT assay for cytotoxicity) across labs to minimize inter-lab variability .
  • Solubility Differences: Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
  • Structural Confirmation: Re-characterize compounds via X-ray crystallography if bioactivity diverges from literature, as impurities or isomerism may skew results .

Advanced: What computational tools are recommended for studying binding modes and pharmacokinetics?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., EGFR or tubulin) .
  • ADME Prediction: SwissADME or pkCSM estimates logP, bioavailability, and CYP450 metabolism .
  • MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

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